molecular formula C34H50O8 B1203650 (2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid CAS No. 79679-46-2

(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid

Cat. No.: B1203650
CAS No.: 79679-46-2
M. Wt: 586.8 g/mol
InChI Key: FPOJHWIUZUDFHZ-ZBEAUVLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid is a complex organic molecule with a highly intricate structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple chiral centers and functional groups, including diacetyloxy and dicarboxylic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler aromatic precursors. Key steps may include:

    Cyclization Reactions: Formation of the polycyclic core through cyclization of linear precursors.

    Functional Group Transformations: Introduction of diacetyloxy and dicarboxylic acid groups through esterification and oxidation reactions.

    Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques like:

    Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.

    Biocatalysis: Use of enzymes to achieve specific chiral transformations with high selectivity.

    Automated Synthesis: Robotic systems to perform repetitive synthetic steps with precision.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO₄.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions at the acetyloxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, CrO₃.

    Reducing Agents: NaBH₄, LiAlH₄.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amides, thioesters.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its complex structure and functional groups.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. Its diacetyloxy and dicarboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid: .

Uniqueness

This compound stands out due to its unique combination of chiral centers and functional groups, which confer specific chemical reactivity and biological activity. Its complex structure makes it a valuable tool for studying stereochemistry and reaction mechanisms.

Properties

CAS No.

79679-46-2

Molecular Formula

C34H50O8

Molecular Weight

586.8 g/mol

IUPAC Name

(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid

InChI

InChI=1S/C34H50O8/c1-18-11-14-34(29(39)40)16-15-31(6)22(26(34)19(18)2)9-10-24-30(5)17-23(41-20(3)35)27(42-21(4)36)33(8,28(37)38)25(30)12-13-32(24,31)7/h9,18-19,23-27H,10-17H2,1-8H3,(H,37,38)(H,39,40)/t18-,19-,23+,24+,25+,26-,27-,30+,31+,32+,33+,34-/m0/s1

InChI Key

FPOJHWIUZUDFHZ-ZBEAUVLGSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Synonyms

2 alpha,3 beta,20 beta-urs-delta 12-ene-23 beta,28-dioic acid 2,3-diacetate
2,3,20-UDDA

Origin of Product

United States

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